molecular formula C9H5F2NO6 B6160581 methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate CAS No. 1260505-37-0

methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate

Cat. No.: B6160581
CAS No.: 1260505-37-0
M. Wt: 261.1
InChI Key:
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Description

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate is a chemical compound with the molecular formula C9H5F2NO6 and a molecular weight of 261.14 g/mol . This compound is characterized by the presence of two fluorine atoms, a nitro group, and a dioxane ring structure. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves several steps, typically starting with the preparation of the dioxane ring structure. The reaction conditions often require the use of fluorinating agents to introduce the fluorine atoms and nitrating agents for the nitro group. Industrial production methods may involve bulk custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms or the nitro group are replaced by other functional groups. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate involves its interaction with specific molecular targets. The presence of the fluorine atoms and the nitro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-carboxylate can be compared with other similar compounds, such as:

    Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-4-carboxylate: This compound has a similar structure but differs in the position of the carboxylate group.

    Methyl 2,2-difluoro-6-nitro-1,3-dioxaindane-5-sulfonate: This compound has a sulfonate group instead of a carboxylate group, leading to different chemical properties and reactivity.

    Methyl 2,2-difluoro-6-amino-1,3-dioxaindane-5-carboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

1260505-37-0

Molecular Formula

C9H5F2NO6

Molecular Weight

261.1

Purity

95

Origin of Product

United States

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